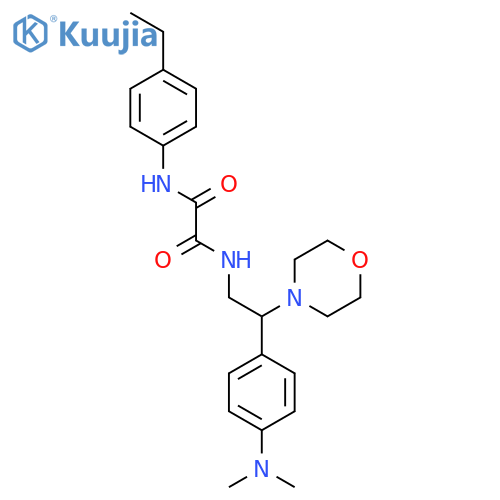

Cas no 900006-06-6 (N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide)

N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide 化学的及び物理的性質

名前と識別子

-

- N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide

- F2762-0240

- N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-ethylphenyl)oxamide

- 900006-06-6

- AKOS024678351

- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(4-ethylphenyl)oxalamide

- N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide

-

- インチ: 1S/C24H32N4O3/c1-4-18-5-9-20(10-6-18)26-24(30)23(29)25-17-22(28-13-15-31-16-14-28)19-7-11-21(12-8-19)27(2)3/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)

- InChIKey: IYEQLZJMMLEINF-UHFFFAOYSA-N

- ほほえんだ: O1CCN(CC1)C(C1C=CC(=CC=1)N(C)C)CNC(C(NC1C=CC(CC)=CC=1)=O)=O

計算された属性

- せいみつぶんしりょう: 424.24744090g/mol

- どういたいしつりょう: 424.24744090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 7

- 複雑さ: 563

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 73.9Ų

N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2762-0240-25mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-5mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-30mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-1mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-2mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-3mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-4mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-10mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-20mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2762-0240-15mg |

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide |

900006-06-6 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide 関連文献

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamideに関する追加情報

Professional Introduction to N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide and CAS No. 900006-06-6

N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by the CAS number 900006-06-6, represents a unique molecular structure that combines various functional groups, making it a subject of extensive research and development. The presence of both dimethylamino and morpholin-4-yl substituents in its backbone suggests potential applications in drug design, particularly in the modulation of biological pathways and the development of novel therapeutic agents.

The compound's structure, featuring an ethanediamide moiety, introduces a polar and potentially hydrogen-bonding capability that could enhance its solubility and bioavailability. This characteristic is particularly crucial in pharmaceutical formulations, where the ability to cross biological membranes and reach target sites efficiently is paramount. The 4-ethylphenyl group further contributes to the molecule's complexity, offering a platform for further derivatization and functionalization to tailor its pharmacological properties.

In recent years, there has been a growing interest in the development of multifunctional compounds that can address multiple targets or exhibit synergistic effects. N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide fits well within this trend, as its structural features allow for interactions with various biological receptors and enzymes. For instance, the dimethylamino group is known to enhance binding affinity to certain neurotransmitter receptors, while the morpholin-4-yl moiety has been explored for its potential role in inhibiting specific enzymes involved in inflammatory pathways.

The ethanediamide core of this compound also opens up possibilities for its use in chelation therapy, where it can be designed to bind metal ions selectively. This property is particularly relevant in the context of developing anticancer agents, as many chemotherapeutic drugs rely on metal chelation to exert their effects. Furthermore, the presence of both basic and amide functionalities allows for pH-sensitive behavior, which could be exploited to create prodrugs that release their active form under specific physiological conditions.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of such compounds with greater accuracy. Molecular modeling studies suggest that N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide may exhibit good oral bioavailability and metabolic stability, making it a promising candidate for further clinical development. Additionally, its predicted low toxicity profile enhances its attractiveness as a potential therapeutic agent.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions, condensation reactions, and protection-deprotection techniques to introduce the desired functional groups at specific positions. The use of advanced catalytic systems has also been explored to improve reaction efficiency and selectivity.

In the realm of drug discovery, N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide has been investigated for its potential role in treating neurological disorders. The combination of pharmacophores present in its structure suggests that it may interact with receptors involved in modulating pain perception, mood regulation, and cognitive function. Preclinical studies have shown promising results in animal models, indicating that this compound may have therapeutic benefits similar to those of existing drugs but with improved efficacy or reduced side effects.

The compound's versatility also extends to its application in material science. Its unique molecular architecture makes it suitable for designing polymers with specific properties, such as enhanced mechanical strength or biodegradability. These materials could find applications in medical implants, drug delivery systems, and sustainable packaging solutions.

Ethical considerations are an integral part of any research involving pharmaceutical compounds. Researchers must adhere to stringent guidelines to ensure the safety and well-being of both human subjects and the environment. The development of N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide is no exception, with rigorous testing protocols being employed at every stage of its lifecycle from synthesis to clinical trials.

The future prospects for this compound are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new applications. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible benefits for society. As our understanding of biological systems continues to evolve, compounds like N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide will play a crucial role in shaping the future of medicine.

900006-06-6 (N-{2-4-(dimethylamino)phenyl-2-(morpholin-4-yl)ethyl}-N'-(4-ethylphenyl)ethanediamide) 関連製品

- 1823940-04-0(3-Chloro-8-fluoro-6-methoxyquinoline)

- 2171754-84-8(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(prop-2-en-1-yl)(propan-2-yl)carbamoylpropanoic acid)

- 153842-00-3(N-(Chloroacetyl)-DL-alanine Methyl Ester)

- 1849291-30-0(2-Chloro-1-(oxolan-2-yl)ethan-1-ol)

- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)

- 1266522-92-2(methyl 3-oxopiperidine-4-carboxylatehydrochloride)

- 1421528-50-8(N-3-(2H-1,3-benzodioxol-5-yl)-3-hydroxypropyl-N'-(3-chloro-4-methoxyphenyl)ethanediamide)

- 1190020-48-4(1-Naphthaldehyde-d7)

- 2228763-40-2(2-1-(2-methylpropyl)-1H-pyrazol-4-ylethane-1-thiol)

- 1431962-51-4(1-(1-Ethylpyrazol-4-yl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride)